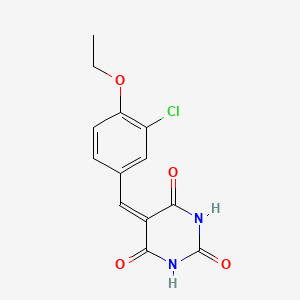
5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEPM, is a synthetic compound that has shown potential in various scientific research applications. The chemical structure of CEPM contains a pyrimidine ring and a benzylidene group, which are important for its biological activity.
作用机制
The mechanism of action of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is thought to act through the inhibition of various signaling pathways involved in cell growth and inflammation. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione reduces tumor growth and inflammation in animal models.
实验室实验的优点和局限性
One advantage of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a therapeutic agent in the treatment of cancer and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the study of 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is the study of its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, the development of more efficient synthesis methods for 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could make it more accessible for research and potentially for clinical use.
合成方法
5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 3-chloro-4-ethoxybenzaldehyde and barbituric acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the pyrimidine ring. The resulting product is a yellow solid with a melting point of 186-188°C.
科学研究应用
5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of cancer. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. 5-(3-chloro-4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
属性
IUPAC Name |
5-[(3-chloro-4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-2-20-10-4-3-7(6-9(10)14)5-8-11(17)15-13(19)16-12(8)18/h3-6H,2H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDAONFKMJJCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
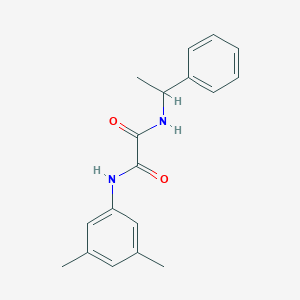
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)
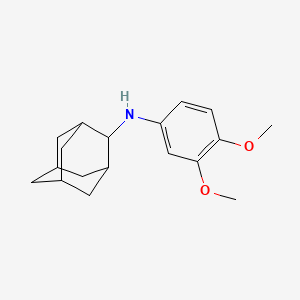
![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
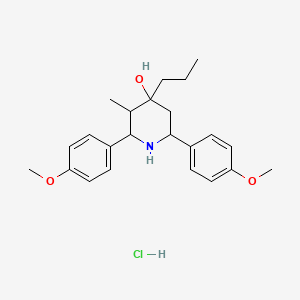
![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
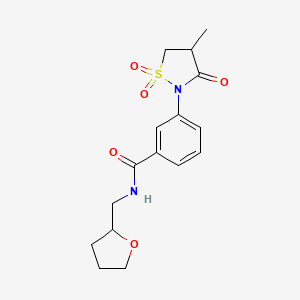
![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)

![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)